molecular formula C11H16N2O3S B13813920 (2E)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid

(2E)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid

Cat. No.: B13813920
M. Wt: 256.32 g/mol
InChI Key: NQFBZYYUAFJYNS-BQYQJAHWSA-N
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Description

Ozolinone is a chemical compound known for its role as a loop diuretic. It is an active metabolite of etozoline, which was never marketed. The compound is characterized by its molecular formula C11H16N2O3S and a molar mass of 256.32 g·mol−1 . Ozolinone has been studied for its effects on renal function and diuresis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ozolinone can be synthesized through various chemical reactions involving its precursor, etozoline. The synthesis typically involves the formation of the thiazolidine ring, which is a key structural component of ozolinone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of ozolinone .

Industrial Production Methods

Industrial production of ozolinone involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The methods used in industrial production are often proprietary and may involve advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Ozolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ozolinone include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of ozolinone depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of ozolinone, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

Ozolinone exerts its effects primarily through its action on the renal system. It increases urine flow and the excretion of sodium and chloride ions. The mechanism involves the inhibition of sodium and chloride reabsorption in the loop of Henle, a part of the nephron in the kidney. This inhibition leads to increased urine production and diuresis . The molecular targets of ozolinone include ion transporters and channels in the renal tubules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ozolinone

Ozolinone is unique due to its specific chemical structure and its role as an active metabolite of etozoline. Its stereospecific effects on renal function and diuresis distinguish it from other loop diuretics. Additionally, ozolinone’s ability to inhibit chloride secretion in the colon further highlights its unique pharmacological properties .

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

(2E)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid

InChI

InChI=1S/C11H16N2O3S/c1-12-8(7-9(14)15)17-11(10(12)16)13-5-3-2-4-6-13/h7,11H,2-6H2,1H3,(H,14,15)/b8-7+

InChI Key

NQFBZYYUAFJYNS-BQYQJAHWSA-N

Isomeric SMILES

CN1/C(=C\C(=O)O)/SC(C1=O)N2CCCCC2

Canonical SMILES

CN1C(=CC(=O)O)SC(C1=O)N2CCCCC2

Origin of Product

United States

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